tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate
Description
tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 2-(aminomethyl)phenyl substituent on the pyrrolidine nitrogen. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to the pyrrolidin-3-yl amine, which serves as a protective group during synthetic processes.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)14-7-5-4-6-12(14)10-17/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) |
InChI Key |
BWNGNOCDGYOGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2CN |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization reactions. A common approach employs the reaction of 2-(aminomethyl)phenyl derivatives with 1,4-dibromobutane in the presence of a base such as potassium carbonate. This step forms the pyrrolidine ring through nucleophilic substitution, yielding 1-(2-(aminomethyl)phenyl)pyrrolidine as an intermediate.
Reaction Conditions:
Carbamate Protection
The free amine group on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This step ensures selectivity during subsequent reactions:
$$
\text{1-(2-(aminomethyl)phenyl)pyrrolidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}
$$
Optimized Parameters:
- Base: Triethylamine (2.0 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: 85–90%
Decarboxylative Amination Strategy
An alternative method reported by Xu et al. (2018) utilizes a base-mediated intramolecular decarboxylation of alkanoyloxycarbamates to form the target compound. This approach avoids intermediate isolation, improving overall efficiency.
Reaction Mechanism
The process begins with the synthesis of tert-butyl ((3-phenylpropanoyl)oxy)carbamate (1f ), which undergoes cesium carbonate-mediated decarboxylation in acetonitrile:
$$
\text{1f} \xrightarrow{\text{Cs}2\text{CO}3, \text{MeCN}, 100^\circ\text{C}} \text{this compound}
$$
Key Steps:
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 85 |
| Solvent | Acetonitrile | 81 |
| Temperature | 100°C | 76 |
| Reaction Time | 1 hour | 78 |
Source: Adapted from Xu et al. (2018)
This method achieved a gram-scale yield of 76% under identical conditions, demonstrating scalability.
Reductive Amination Route
While less common, reductive amination offers a pathway to introduce the aminomethyl group post-pyrrolidine formation.
Stepwise Functionalization
- Pyrrolidine Synthesis: As described in Section 1.1.
- Reductive Amination: Reaction of 1-(2-formylphenyl)pyrrolidine with ammonium acetate and sodium cyanoborohydride:
$$
\text{1-(2-formylphenyl)pyrrolidine} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1-(2-(aminomethyl)phenyl)pyrrolidine}
$$
Conditions:
Limitations
- Requires strict pH control to avoid over-reduction.
- Lower yields compared to carbamate protection methods.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Multi-Step Synthesis | High selectivity, predictable | Lengthy, intermediate isolation | 85–90 |
| Decarboxylative | One-pot, scalable | Requires specialized reagents | 76–85 |
| Reductive Amination | Flexible functionalization | pH sensitivity, moderate yield | 65–70 |
Industrial-Scale Considerations
The decarboxylative method is favored for large-scale production due to its one-pot nature and reduced purification steps. VulcanChem reports pilot-scale batches (10 mmol) with consistent yields of 76–78%. Critical factors include:
- Solvent Recovery: Acetonitrile is recycled via distillation.
- Catalyst Efficiency: Cs₂CO₃ is reused after filtration, reducing costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Selectivity: Trifluoromethyl and chloro substituents () enhance lipophilicity and receptor affinity, whereas the target compound’s aminomethyl group may favor polar interactions .
- Safety Profiles : While the target compound’s hazards are unreported, analogs like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () highlight the need for rigorous toxicity screening, particularly for reactive intermediates .
Biological Activity
Tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer immunotherapy and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{15}H_{22}N_{2}O_{2}
- Molecular Weight : 262.35 g/mol
- IUPAC Name : this compound
This structure features a pyrrolidine ring, which is known for its role in various biological activities, and an aminomethyl group that may enhance interactions with biological targets.
1. Inhibition of PD-1/PD-L1 Pathway
Recent studies have indicated that compounds similar to tert-butyl carbamate can act as inhibitors of the PD-1/PD-L1 pathway, a crucial mechanism in tumor immune evasion. Inhibition of this pathway enhances T-cell activation and proliferation, leading to improved anti-tumor responses. A study demonstrated that small molecules targeting this pathway could significantly reduce tumor growth in preclinical models .
2. Neuropharmacological Effects
The pyrrolidine moiety is associated with various neuropharmacological effects. Compounds with similar structures have shown promise as antidepressants and anxiolytics by modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
Table 1: Summary of Biological Activities
Case Study 1: PD-1/PD-L1 Inhibition
In a study focused on identifying novel small molecule inhibitors of the PD-1/PD-L1 pathway, this compound was included in virtual screening assays. The compound exhibited significant binding affinity to PD-1, leading to enhanced T-cell responses in vitro and reduced tumor growth in xenograft models .
Case Study 2: Neuropharmacological Assessment
A pharmacological evaluation was conducted to assess the effects of the compound on serotonin uptake. Results indicated that tert-butyl carbamate exhibited a dose-dependent inhibition of serotonin reuptake in rat brain synaptosomes, suggesting potential as an antidepressant agent .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. The incorporation of various functional groups has been shown to enhance its potency against specific targets.
Key Findings:
- Binding Affinity : The compound demonstrates high binding affinity for PD-1, which correlates with its inhibitory effects on the immune checkpoint pathway.
- Cytotoxicity : Evaluations using cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
